![molecular formula C15H22N2O2S B3726717 2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B3726717.png)
2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Overview
Description
2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the invasiveness of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone in laboratory experiments is that it has been shown to be relatively non-toxic to normal cells. However, one limitation is that it may not be effective against all types of cancer.
Future Directions
There are a number of potential future directions for research on 2-(allylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone. These include:
1. Further studies on its mechanism of action and how it interacts with cancer cells.
2. Studies on its potential use in combination with other drugs to enhance its effectiveness.
3. Studies on its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders.
4. Development of new synthetic methods for the compound to improve its yield and purity.
5. Studies on its potential use in the development of new drug delivery systems.
Scientific Research Applications
The compound has been studied for its potential use as a therapeutic agent for various diseases. Studies have shown that it has antitumor activity and may be effective in treating certain types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-cyclohexyl-5-ethyl-6-hydroxy-2-prop-2-enylsulfanylpyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-3-10-20-15-16-13(18)12(4-2)14(19)17(15)11-8-6-5-7-9-11/h3,11,18H,1,4-10H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMQXODJZSDZRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C2CCCCC2)SCC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-5-ethyl-6-hydroxy-2-prop-2-enylsulfanylpyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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